(Pentan-3-yl)(1-phenylpropyl)amine
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Overview
Description
(Pentan-3-yl)(1-phenylpropyl)amine is an organic compound with the molecular formula C14H23N It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pentan-3-yl)(1-phenylpropyl)amine typically involves the reaction of pentan-3-yl halide with 1-phenylpropylamine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K2CO3.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(Pentan-3-yl)(1-phenylpropyl)amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (Pentan-3-yl)(1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, thereby altering cellular responses.
Comparison with Similar Compounds
Phenylpropylamine: Shares a similar structure but lacks the pentan-3-yl group.
Benzylamine: Contains a benzyl group instead of the phenylpropyl group.
Cyclohexylamine: Features a cyclohexyl group in place of the pentan-3-yl group.
Uniqueness: (Pentan-3-yl)(1-phenylpropyl)amine is unique due to the presence of both pentan-3-yl and phenylpropyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with various molecular targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-(1-phenylpropyl)pentan-3-amine |
InChI |
InChI=1S/C14H23N/c1-4-13(5-2)15-14(6-3)12-10-8-7-9-11-12/h7-11,13-15H,4-6H2,1-3H3 |
InChI Key |
ZQZCXONKZHTZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
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